Diacetoxy L-dopa hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
37169-56-5 |
|---|---|
Molecular Formula |
C13H16ClNO6 |
Molecular Weight |
317.72 g/mol |
IUPAC Name |
[2-[3,4-bis(carboxymethyl)phenyl]-1-carboxyethyl]azanium;chloride |
InChI |
InChI=1S/C13H15NO6.ClH/c14-10(13(19)20)4-7-1-2-8(5-11(15)16)9(3-7)6-12(17)18;/h1-3,10H,4-6,14H2,(H,15,16)(H,17,18)(H,19,20);1H |
InChI Key |
SXKMZEFRTCNFLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)[NH3+])CC(=O)O)CC(=O)O.[Cl-] |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Control of Diacetoxy L Dopa Hydrochloride
Established Synthetic Pathways for Diacetoxy L-DOPA Hydrochloride
The synthesis of this compound, a diacetylated derivative of L-DOPA, primarily involves the acetylation of the two phenolic hydroxyl groups of L-DOPA. A common approach to achieve this is through the reaction of L-DOPA with an acetylating agent. One established method involves the use of acetyl chloride in the presence of trifluoroacetic acid. researchgate.net This reaction efficiently yields the diacetoxy derivative. researchgate.net
Another synthetic strategy involves a multi-step process. L-DOPA methyl ester can be prepared by treating L-DOPA with thionyl chloride in dry methanol (B129727). researchgate.net The resulting L-DOPA methyl ester is then reacted with trifluoroacetic acid and acetyl chloride to produce 2-amino-3-(3,4-diacetoxy-phenyl)-propionic acid, a key intermediate. researchgate.netresearchgate.net Subsequent conversion to the hydrochloride salt can be achieved by treatment with hydrochloric acid.
The esterification of L-DOPA is a fundamental step in many synthetic routes. This can be accomplished by reacting L-DOPA with an alcohol, such as ethanol, in the presence of hydrogen chloride gas. google.com It is important to note that the amino group of L-DOPA also reacts with HCl, necessitating a stoichiometric amount of the acid rather than a catalytic one. google.com Following esterification, the product can be isolated and further modified.
A general method for preparing L-DOPA esters involves the protection of the amino and phenolic functionalities of L-DOPA, followed by esterification of the carboxylic group, and subsequent deprotection. googleapis.com This approach allows for selective modification of the carboxylic acid group while preventing side reactions at the other functional groups.
Stereoselective Synthesis and Enantiomeric Purity Assessment in this compound Production
Maintaining the stereochemical integrity of the L-enantiomer is crucial during the synthesis of this compound, as the biological activity of L-DOPA resides almost exclusively in the (S)-enantiomer. chiralpedia.com The use of racemic D,L-DOPA can lead to adverse effects, highlighting the importance of enantiomerically pure L-DOPA as a starting material. chiralpedia.com
Various analytical techniques are employed to assess the enantiomeric purity of L-DOPA and its derivatives. High-performance liquid chromatography (HPLC) is a widely used method. Chiral HPLC, utilizing a chiral stationary phase, can effectively separate the enantiomers of DOPA methyl ester, allowing for the quantification of each. nih.govresearchgate.net One method demonstrated the separation of dopa methyl ester enantiomers with a selectivity of 1.4 and a resolution of 8.4. nih.govresearchgate.net Another approach uses a mobile phase containing phenylalanine and copper sulfate (B86663) with a C18 column to determine the enantiomeric purity of levodopa (B1675098). researchgate.net
Capillary electrophoresis (CE) is another powerful technique for chiral separations. A chiral CE-mass spectrometry (CE-MS/MS) method has been developed for the simultaneous enantiomeric quantification of DOPA, using a negatively charged chiral selector like sulfated β-cyclodextrin. nih.gov This method has proven useful for assessing the enantiomeric purity of levodopa in pharmaceutical formulations. nih.gov The detection of even trace amounts of the D-enantiomer is possible with high enantioseparation efficiency. nih.gov
The European Pharmacopoeia sets a limit for the D-enantiomer in fluorodopa (18F) at 2%, underscoring the regulatory importance of enantiomeric purity. d-nb.info
Table 1: Analytical Methods for Enantiomeric Purity Assessment of L-DOPA Derivatives
| Analytical Technique | Chiral Selector/Column | Key Findings | Reference |
| Chiral HPLC | Chiral Stationary Phase | Selectivity of 1.4 and resolution of 8.4 for dopa methyl ester enantiomers. | nih.govresearchgate.net |
| Chiral HPLC | C18 column with Phenylalanine and Copper Sulfate in mobile phase | Successful determination of enantiomeric purity of levodopa. | researchgate.net |
| Chiral CE-MS/MS | Sulfated β-cyclodextrin | Simultaneous enantiomeric quantification of DOPA. Useful for assessing enantiomeric purity in pharmaceutical formulations. | nih.gov |
Novel Synthetic Routes and Process Optimization for this compound
Research into novel synthetic routes for L-DOPA derivatives aims to improve efficiency, yield, and sustainability. One innovative approach involves the oxidation of L-tyrosine and its derivatives using 2-iodoxybenzoic acid (IBX). researchgate.net This method allows for the synthesis of DOPA and DOPA peptides with high chemo- and regio-selectivity, while preserving the chirality of the DOPA residue. researchgate.net The use of a recyclable polymer-supported IBX further enhances the green credentials of this process. researchgate.net
Process optimization is also a key focus. For instance, in the synthesis of L-DOPA ethyl ester hydrochloride, controlling the pH during the workup is critical. Adjusting the pH to 2-3 with a base like 5N NaOH ensures the stability of the L-DOPA ethyl ester and prevents its decomposition back to L-DOPA. google.com
Green synthesis approaches are gaining traction. The use of feijoa leaves as a green precursor for the synthesis of sulfur- and nitrogen-doped carbon quantum dots (S,N-CQDs) has been explored for the determination of L-DOPA. acs.org While not a direct synthesis of this compound, this highlights the trend towards more environmentally friendly analytical and potentially synthetic methods in the field.
Another synthetic route for L-dopa methyl ester hydrochloride starts from veratrone. google.com This multi-step process involves amidation, oxidation of the amide to a carboxylic acid, removal of the methoxy (B1213986) group, and finally, methyl esterification and acidification. google.com
Chemical Modifications and Analog Development of this compound for Enhanced Properties
Chemical modifications of L-DOPA, including the formation of diacetoxy derivatives, are primarily aimed at creating prodrugs with improved physicochemical and pharmacokinetic properties. nih.gov The prodrug approach seeks to overcome issues such as low water and lipid solubility, and high susceptibility to chemical and enzymatic degradation that can limit the bioavailability of L-DOPA. nih.gov
Esterification of the carboxylic group and acylation of the phenolic hydroxyl groups, as in this compound, are common strategies to enhance lipophilicity and potentially improve membrane permeability. academie-sciences.frnih.gov A variety of L-DOPA esters have been synthesized by reacting the α-carboxylic group with different aliphatic and cyclic alcohols. academie-sciences.fr
Further modifications can involve the amino group. For example, the amino group can be functionalized through protonation or alkylation to create cationic ester derivatives. academie-sciences.fr Amide derivatives of L-DOPA are also being explored. academie-sciences.frmdpi.com These are generally prepared by functionalizing either the carboxylic or the amino group to yield N-alkyl amide or N-acyl derivatives, respectively. academie-sciences.fr
The development of codrugs, where L-DOPA is linked to another active molecule, is another area of active research. For instance, a codrug of L-DOPA and entacapone (B1671355) has been synthesized, connected via a biodegradable carbamate (B1207046) spacer. researchgate.net Similarly, conjugates of L-DOPA with (R)-α-lipoic acid have been created to develop multifunctional codrugs with antioxidant properties. researchgate.net These approaches aim to deliver both drugs to the target site and potentially offer synergistic therapeutic effects.
Molecular and Cellular Mechanisms of Diacetoxy L Dopa Hydrochloride
Enzymatic Activation and Hydrolysis Pathways of Diacetoxy L-DOPA Hydrochloride
The conversion of this compound into the active L-DOPA is a critical step in its mechanism of action. This bioactivation is primarily mediated by enzymatic hydrolysis.
Esterase-Mediated Deacetylation of this compound
The primary pathway for the activation of this compound involves the enzymatic removal of its two acetyl groups, a process known as deacetylation. This reaction is catalyzed by esterase enzymes, which are ubiquitous throughout the body. medchemexpress.comresearchgate.net These enzymes cleave the ester bonds in this compound, releasing the active L-DOPA molecule. This process is analogous to the hydrolysis of other ester-containing prodrugs. medchemexpress.com For instance, a novel codrug linking L-Dopa and entacapone (B1671355) via a carbamate (B1207046) spacer demonstrated rapid hydrolysis in liver homogenate. researchgate.net
Role of Specific Esterase Isoforms in this compound Bioactivation
While the general class of esterases is responsible for the deacetylation of this compound, specific isoforms may exhibit varying efficiencies in this process. Different tissues express different profiles of esterase isoforms, which could lead to variations in the rate and extent of L-DOPA formation in different parts of the body. For example, some ester prodrugs are rapidly hydrolyzed by nonspecific esterases in the gastrointestinal tract. medchemexpress.com The specific esterase isoforms involved in the bioactivation of this compound have not been extensively characterized in the available literature. However, studies on similar compounds, such as L-DOPA methyl ester, have shown rapid hydrolysis in nasal mucosal and serosal extracts. nih.gov
Intracellular Pharmacodynamics and L-DOPA Conversion from this compound
Following its uptake into cells, this compound undergoes intracellular conversion to L-DOPA. This newly formed L-DOPA then serves as a substrate for the enzyme aromatic L-amino acid decarboxylase (AADC), which converts it into dopamine (B1211576). wikipedia.orgnih.gov This conversion is the key step in replenishing dopamine levels within the dopaminergic neurons of the brain. nih.gov The sustained release of L-DOPA from the prodrug may lead to more stable dopamine levels, which could potentially reduce motor fluctuations associated with standard L-DOPA therapy. nih.gov
Receptor and Transporter Interactions of this compound at a Cellular Level (Pre-conversion)
Prior to its conversion to L-DOPA, this compound, as a distinct chemical entity, may interact with various cellular components, including receptors and transporters. While specific studies on the direct interactions of this compound are limited, research on L-DOPA itself provides some insights. L-DOPA has been shown to interact with the G-protein coupled receptor GPR143. frontiersin.org It is plausible that the diacetoxy derivative may also have an affinity for this or other receptors, potentially influencing cellular signaling pathways before its conversion. However, L-DOPA itself does not appear to interact with adrenergic α-, β-, D1-, and D2 receptors. frontiersin.org
Cellular Uptake and Efflux Mechanisms of this compound
The large neutral amino acid transporter (LAT) system is responsible for the transport of L-DOPA across the blood-brain barrier and into intestinal cells. researchgate.netdrugbank.com It is conceivable that this compound may also be a substrate for these or other transporters. For instance, the transporter b(0,+)AT-rBAT has been identified as a key player in the intestinal absorption of L-DOPA. researchgate.net Efflux transporters, such as P-glycoprotein, are known to actively pump a wide range of substances out of cells and can be a significant factor in drug resistance. stonybrookmedicine.edutandfonline.com The interaction of this compound with such efflux pumps has not been specifically documented but remains a possibility that could influence its intracellular concentration.
Pharmacokinetic and Biotransformation Profiles of Diacetoxy L Dopa Hydrochloride in Preclinical Models
Absorption and Distribution Kinetics of Diacetoxy L-DOPA Hydrochloride in Animal Models
A thorough search of scientific databases and literature has revealed no published studies on the absorption and distribution kinetics of this compound in any animal models.
Tissue Distribution and Brain Penetration of this compound in Rodent Models
Specific data regarding the tissue distribution and brain penetration of this compound in rodent models are not available in the current scientific literature. Research detailing its concentration in various tissues, including the brain, following administration has not been published.
Blood-Brain Barrier Permeation Mechanisms of this compound
There is no available information describing the specific mechanisms by which this compound may permeate the blood-brain barrier. As a prodrug of L-dopa, it is hypothesized that its transport would be facilitated by its increased lipophilicity due to the diacetyl groups, potentially allowing for passive diffusion across the blood-brain barrier before being hydrolyzed to L-dopa. However, no preclinical studies have been found to substantiate this or to investigate the involvement of specific transporters. The L-type amino acid transporter 1 (LAT1) is known to transport L-dopa across the blood-brain barrier, but whether this compound itself interacts with this transporter has not been investigated. nih.gov
Metabolic Pathways and Metabolite Profiling of this compound
No specific studies on the metabolic pathways and metabolite profiling of this compound have been published. It is anticipated that the primary metabolic pathway would involve the hydrolysis of the ester bonds by esterase enzymes present in the blood and tissues to release L-dopa and acetic acid. L-dopa would then be expected to follow its known metabolic pathways, including conversion to dopamine (B1211576), 3-O-methyldopa (3-OMD), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA). However, direct preclinical evidence for these biotransformation steps for this compound is lacking.
In Vitro Biotransformation Studies of this compound in Liver and Brain Homogenates
No in vitro studies using liver or brain homogenates to investigate the biotransformation of this compound have been found in the scientific literature. Such studies would be crucial to confirm its conversion to L-dopa and to identify the enzymes involved.
In Vivo Metabolite Characterization of this compound in Preclinical Species
There are no published in vivo studies that characterize the metabolites of this compound in any preclinical species. Therefore, a profile of its metabolites in plasma, brain, or other tissues is not available.
Excretion Routes of this compound and its Metabolites in Animal Models
Information regarding the excretion routes of this compound and its potential metabolites in animal models is not available. It is plausible that the metabolites would be excreted primarily through the urine, similar to L-dopa and its metabolites. mdpi.com However, without specific preclinical studies, the exact routes and rates of excretion for this compound remain unknown.
Pharmacokinetic Modeling and Simulation for this compound in Preclinical Systems
The pharmacokinetic profile of this compound, as a prodrug of L-DOPA, is rationally designed to optimize the delivery of the parent compound, L-DOPA. The modeling and simulation of its pharmacokinetics in preclinical systems are crucial for predicting its behavior in vivo, including its conversion to L-DOPA and the subsequent distribution and elimination of the active moiety. While specific pharmacokinetic models for this compound are not extensively detailed in publicly available literature, the modeling approach can be inferred from the well-established pharmacokinetic models of L-DOPA and other L-DOPA prodrugs in preclinical species such as rats and rabbits.
Pharmacokinetic models for L-DOPA and its prodrugs in preclinical settings typically employ compartmental analysis to describe the time course of drug concentrations in the body. These models are essential for quantitatively understanding the absorption, distribution, metabolism, and excretion (ADME) processes.
The initial phase of the model for this compound would involve its absorption into the systemic circulation. Following administration, the prodrug is expected to undergo rapid hydrolysis by esterases present in the blood and tissues to yield L-DOPA. nih.govresearchgate.net The rate of this conversion is a key parameter in the pharmacokinetic model and will significantly influence the subsequent plasma concentration-time profile of L-DOPA.
Once converted to L-DOPA, its pharmacokinetic behavior can be described by established models. In preclinical studies, the total clearance of L-DOPA in rats has been reported to be approximately 3.13 (L/h)/kg. nih.gov The pharmacokinetics of L-DOPA are often studied in conjunction with a peripheral DOPA decarboxylase inhibitor, such as carbidopa (B1219) or benserazide (B1668006), to prevent its premature metabolism in the periphery and enhance its bioavailability to the brain. researchgate.netsemanticscholar.org Compartmental models have been successfully used to describe the interaction between L-DOPA and benserazide in rats, providing a mechanistic understanding of the drug-drug interaction. researchgate.net
Physiologically based pharmacokinetic (PBPK) modeling represents a more sophisticated and mechanistic approach. wikipedia.orgmdpi.com A PBPK model for this compound would be constructed based on the physiological and anatomical characteristics of the preclinical species. mdpi.comepa.gov This type of model divides the body into various organ and tissue compartments interconnected by blood flow, allowing for a more detailed prediction of drug distribution. wikipedia.org For this compound, a PBPK model would incorporate key parameters such as blood flow to various organs, tissue volumes, and the activity of esterases in different tissues to simulate the conversion of the prodrug to L-DOPA. researchgate.net It would also include the kinetics of L-DOPA metabolism, primarily through catechol-O-methyltransferase (COMT) to 3-O-methyldopa (3-OMD), and its transport across the blood-brain barrier. researchgate.net
Simulation studies based on these pharmacokinetic models are invaluable for predicting the impact of various factors on the drug's disposition. For instance, simulations can be used to explore how changes in the rate of hydrolysis of this compound might affect the peak concentration (Cmax) and time to peak concentration (Tmax) of L-DOPA. Furthermore, simulations can help in predicting L-DOPA concentrations in the striatum, the target site of action, which is crucial for correlating pharmacokinetics with pharmacodynamic outcomes. nih.govnih.gov
The data derived from preclinical pharmacokinetic studies of L-DOPA provide a foundation for the parameters that would be integrated into a model for this compound. The following tables present representative pharmacokinetic parameters of L-DOPA in rats and rabbits from the literature, which would be relevant for the L-DOPA component of a this compound pharmacokinetic model.
Table 1: Representative Pharmacokinetic Parameters of L-DOPA in Rats Following Intravenous Administration
| Parameter | Value | Reference |
| Total Clearance | 3.13 (L/h)/kg | nih.gov |
| Endogenous Production Rate | 6.59 (mg/h)/kg | nih.gov |
| Endogenous Plasma Concentration | 2.1 +/- 0.6 mg/L | nih.gov |
Table 2: Representative Pharmacokinetic Parameters of L-DOPA in Rabbits Following Intramuscular and Intravenous Administration of L-DOPA/Carbidopa
| Parameter | Intramuscular (2/0.5 mg/kg) | Intravenous (2/0.5 mg/kg) | Reference |
| Tmax (min) | 25.0 ± 5.5 | - | jfda-online.com |
| Cmax (μg/mL) | 1.8 ± 0.3 | - | jfda-online.com |
| AUC (μg·min/mL) | 105.7 ± 18.2 | 108.9 ± 12.5 | jfda-online.com |
| T½ (min) | 38.9 ± 5.1 | 35.2 ± 3.8 | jfda-online.com |
| Bioavailability (%) | 97.1 ± 16.7 | - | jfda-online.com |
These tables can be interacted with for sorting and filtering of the data.
Neuropharmacological Efficacy and Pharmacodynamics of Diacetoxy L Dopa Hydrochloride in Animal Models
Evaluation of Motor Behavioral Outcomes in Preclinical Models of Parkinson's Disease Treated with Diacetoxy L-DOPA Hydrochloride
No studies were found that assessed the effects of this compound on motor function in animal models of Parkinson's disease.
Neurochemical Alterations Induced by this compound in Animal Brains
Dopamine (B1211576) Synthesis and Release Dynamics Following this compound Administration
There is no available data on how this compound influences the synthesis and release of dopamine in the brain.
Neurotransmitter Metabolite Profiles in Cerebrospinal Fluid and Brain Tissues
Information regarding the impact of this compound on the metabolites of key neurotransmitters in the central nervous system is not present in the current scientific literature.
Neuroprotection and Neurorestoration Research Associated with this compound in In Vitro and In Vivo Animal Models
No research has been published detailing any neuroprotective or neurorestorative properties of this compound.
Comparative Pharmacodynamics of this compound Versus L-DOPA in Preclinical Settings
A direct comparison of the pharmacodynamic profiles of this compound and L-DOPA in preclinical models has not been documented in the available literature.
Advanced Research Methodologies for Diacetoxy L Dopa Hydrochloride Analysis
Chromatographic and Spectroscopic Techniques for Quantitative Analysis of Diacetoxy L-DOPA Hydrochloride in Biological Matrices (Animal)
Quantitative analysis in complex biological matrices such as plasma, cerebrospinal fluid, and brain tissue homogenates from animal models requires highly sensitive and selective methods. The combination of liquid chromatography for separation and mass spectrometry for detection is the gold standard for this purpose.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers unparalleled specificity and sensitivity for the simultaneous quantification of a parent drug and its metabolites. researchgate.netresearchgate.net A validated LC-MS/MS method is crucial for pharmacokinetic studies in animals.
Method Development: The development of a robust LC-MS/MS method for this compound and its primary metabolites, L-DOPA and dopamine (B1211576), involves several key steps:
Sample Preparation: The initial step is the extraction of the analytes from the biological matrix. Protein precipitation is a common and effective method, where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to denature and precipitate proteins, leaving the analytes in the supernatant. nih.gov
Chromatographic Separation: The extract is then injected into a liquid chromatography system. A reversed-phase C18 column is typically used to separate this compound, L-DOPA, and dopamine based on their polarity. jcchems.com A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile) ensures efficient separation and sharp peak shapes. jcchems.comresearchgate.net
Mass Spectrometric Detection: The separated compounds are ionized, typically using electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. jcchems.com In MRM, a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
Hypothetical MRM Transitions for Analysis: The selection of appropriate precursor and product ions is critical for the specificity of the MRM method.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Diacetoxy L-DOPA | 282.1 | 198.1 | Corresponds to the loss of two acetyl groups. |
| L-DOPA | 198.1 | 152.1 | Corresponds to the loss of the carboxyl group (HCOOH). jcchems.comresearchgate.net |
| Dopamine | 154.1 | 137.1 | Corresponds to the loss of ammonia (B1221849) (NH3). |
| Internal Standard (e.g., L-DOPA-d3) | 201.1 | 155.1 | A stable isotope-labeled standard is used for accurate quantification. nih.gov |
This interactive table outlines potential MRM transitions for the quantitative analysis of Diacetoxy L-DOPA and its metabolites.
Method validation would be performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effects to ensure the reliability of the data. nih.govjcchems.com
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are powerful techniques for the definitive structural confirmation and purity assessment of newly synthesized compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
¹H NMR: Would confirm the presence of protons associated with the L-DOPA backbone (the catechol ring, the alpha- and beta-protons) and, crucially, the protons of the two acetyl groups, which would appear as characteristic singlets.
¹³C NMR: Would identify all the unique carbon atoms in the molecule, including the carbonyl carbons of the ester groups, providing further structural confirmation.
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This allows for the determination of the elemental composition of the molecule, confirming that the synthesized compound has the correct chemical formula. HRMS is also invaluable for identifying and characterizing impurities, even at very low levels, which is essential for purity assessment.
In Vitro and Cell-Based Assay Systems for Studying this compound Bioactivation and Cellular Transport
In vitro and cell-based assays are indispensable tools for investigating the biological processing of a prodrug before advancing to in vivo animal studies. semanticscholar.org These systems allow for the controlled study of metabolic conversion (bioactivation) and transport across biological membranes.
Bioactivation Studies: The primary goal of this compound is to be converted into L-DOPA. This bioactivation is likely mediated by esterase enzymes present in plasma and tissues. mdpi.com In vitro assays using animal plasma or tissue homogenates (e.g., from liver or brain) can be used to monitor the rate of hydrolysis of the diacetoxy groups. The disappearance of the parent compound and the appearance of L-DOPA can be quantified over time using the LC-MS/MS method described previously.
Cellular Transport Studies: Cell-based assays are used to model transport across key biological barriers, such as the intestinal epithelium and the blood-brain barrier. nih.govresearchgate.net
Caco-2 Cell Monolayers: These human colon adenocarcinoma cells differentiate to form a monolayer that is a well-established model for the intestinal barrier. The transport of this compound across this monolayer can be studied to predict its oral absorption.
Brain Endothelial Cell Models: Cell lines such as hBMECs (human brain microvascular endothelial cells) or bEnd.3 cells can be used to model the blood-brain barrier. mdpi.com These assays help determine if the prodrug can cross into the brain more efficiently than L-DOPA itself, potentially by utilizing different transport mechanisms. L-DOPA is known to be a substrate for the Large Amino Acid Transporter 1 (LAT1). nih.gov Studies would investigate whether the ester prodrug also interacts with this transporter or crosses the membrane via passive diffusion due to increased lipophilicity.
In these assays, cells are typically grown on permeable supports, and the test compound is added to the apical side (representing the gut lumen or blood). Samples are then taken from the basolateral side (representing the bloodstream or brain parenchyma) over time to measure the rate of transport. mdpi.com
Advanced Imaging Techniques for this compound Distribution in Animal Brains (e.g., Micro-PET, Autoradiography)
Visualizing the distribution of a drug within the brain provides direct evidence of its ability to reach its target site. Micro-Positron Emission Tomography (Micro-PET) and autoradiography are powerful imaging techniques for this purpose. nih.gov
Micro-Positron Emission Tomography (Micro-PET): This in vivo imaging technique allows for the real-time, non-invasive visualization and quantification of a radiolabeled compound in the brain of a living animal. nih.gov For this compound, a positron-emitting isotope like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) would be incorporated into the molecule during synthesis. The radiolabeled prodrug is then administered to an animal (e.g., a rat or mouse), which is placed in the Micro-PET scanner. The scanner detects the radiation emitted, allowing for the dynamic tracking of the compound's entry into the brain, its regional distribution, and its clearance over time. This technique can provide invaluable data on whether the prodrug enhances brain delivery compared to radiolabeled L-DOPA. nih.gov
Autoradiography: This is an ex vivo technique that offers higher spatial resolution than Micro-PET. nih.gov An animal is administered a radiolabeled version of this compound (e.g., labeled with Carbon-14 or Tritium). After a specific time, the animal is euthanized, and the brain is removed, frozen, and thinly sliced. These brain slices are then exposed to a photographic film or a phosphor imaging plate. The radiation from the compound creates an image on the film, revealing the precise anatomical distribution of the drug and its metabolites. nih.gov This can show if the compound accumulates in specific brain regions, such as the striatum, which is the primary target for dopaminergic therapies. nih.govresearchgate.net
Computational Chemistry and Molecular Modeling Approaches for this compound-Enzyme/Transporter Interactions
Computational modeling provides molecular-level insights into how a drug interacts with proteins, which can guide drug design and help interpret experimental data. nih.govresearchgate.net
Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a protein target. nih.gov Docking simulations can be used to model the interaction of this compound with the active site of human carboxylesterases to understand the mechanism of its bioactivation. Similarly, docking the prodrug into the binding site of transporters like LAT1 can help predict whether it is a substrate and elucidate the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding. nih.gov
Molecular Dynamics (MD) Simulations: While docking provides a static picture, MD simulations can simulate the movement of atoms in the drug-protein complex over time. nih.gov An MD simulation can be used to assess the stability of the binding pose predicted by docking. It can provide a more detailed understanding of the dynamics of the interaction between this compound and an enzyme or transporter, revealing how the protein and ligand accommodate each other.
These computational approaches can help rationalize observed experimental results, such as rates of hydrolysis or transport, and can be used to predict how structural modifications to the prodrug might influence its biological activity, thereby guiding the development of more effective L-DOPA delivery systems. nih.gov
Future Research Directions and Translational Perspectives Non Clinical for Diacetoxy L Dopa Hydrochloride
Investigation of Novel Delivery Systems and Formulation Strategies for Diacetoxy L-DOPA Hydrochloride (Mechanistic Focus)
While this compound enhances lipophilicity compared to L-DOPA, its delivery can be further optimized through advanced formulation strategies. Research in this area is focused on creating sophisticated delivery systems that offer controlled release and targeted delivery to the central nervous system.
One promising approach involves the use of polymeric nanoparticles. A notable development is a nano-polymeric-based-drug system termed NanoDOPA, which is formed by the self-assembly of a PEG-b-poly(L-Dopa(OAc)₂) copolymer. nih.govresearchgate.net This formulation encapsulates the diacetylated form of L-DOPA within micelles, creating a stable nanodrug with a particle size of approximately 52.2 nm. nih.gov The primary mechanism of this system is to enhance the brain delivery and therapeutic efficiency of L-DOPA. nih.govresearchgate.net The polyethylene (B3416737) glycol (PEG) component of the copolymer serves to increase the stability and circulation time of the nanoparticles, while the poly(L-Dopa(OAc)₂) core acts as the drug reservoir. This nano-formulation is designed to protect L-DOPA from premature metabolism in the periphery and facilitate its transport into the brain. nih.gov
Further research into nanoparticle-based systems could explore the surface modification of these particles with ligands that target specific transporters at the blood-brain barrier, potentially increasing the efficiency of drug delivery. nih.gov Additionally, the use of lipid-based nanocarriers, such as liposomes and nanostructured lipid carriers (NLCs), offers another avenue for investigation. nih.govuu.nl These systems can encapsulate lipophilic prodrugs like Diacetoxy L-DOPA, protecting them from enzymatic degradation and controlling their release. uu.nl A comparative study of different L-DOPA co-drugs loaded into NLCs demonstrated that these formulations could provide controlled drug release and enhance stability against enzymatic hydrolysis. Future mechanistic studies should focus on how the composition and structure of these nanoparticles and liposomes influence drug release kinetics and interaction with biological membranes.
Below is a table summarizing potential novel delivery systems for Diacetoxy L-DOPA:
| Delivery System | Core Components | Proposed Mechanism of Action | Research Focus |
| Polymeric Micelles (NanoDOPA) | PEG-b-poly(L-Dopa(OAc)₂) | Self-assembly into micelles to enhance stability and brain delivery of the diacetylated L-DOPA. nih.govresearchgate.net | Optimization of polymer composition for controlled release and enhanced BBB penetration. |
| Lipid-Based Nanoparticles | Lipids (e.g., solid lipids, liquid lipids) | Encapsulation of the lipophilic prodrug to protect it from peripheral metabolism and provide sustained release. nih.gov | Surface modification with targeting moieties for receptor-mediated transcytosis across the BBB. |
| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA) | Encapsulation of L-DOPA or its prodrugs to protect from degradation and improve delivery to the CNS. nih.govnih.gov | Investigation of intranasal delivery routes to bypass the BBB. nih.gov |
Exploration of this compound in Other Neurological Disease Models (Preclinical)
The therapeutic application of L-DOPA and its prodrugs has been predominantly focused on Parkinson's disease. However, the role of dopamine (B1211576) in other neurological conditions suggests that this compound could be explored in a wider range of preclinical models.
Alzheimer's Disease (AD): Dopamine is implicated in cognitive function and neuroinflammation, both of which are central to AD pathology. nih.gov Preclinical studies using L-DOPA in mouse models of AD have shown that it can reduce microgliosis, astrogliosis, and amyloid-beta (Aβ) plaque numbers. nih.gov L-DOPA treatment was found to upregulate neprilysin (NEP) and ADAM17, enzymes involved in Aβ degradation. nih.gov A recent study also demonstrated that L-DOPA treatment can improve memory in a mouse model of AD. sciencedaily.com While these findings are for the parent compound, they provide a strong rationale for investigating this compound in AD models. The enhanced brain penetration of the prodrug could potentially lead to greater efficacy at lower doses.
Huntington's Disease (HD): HD is a neurodegenerative disorder characterized by motor, cognitive, and psychiatric symptoms. ijbs.com While there is no cure, some treatments aim to manage symptoms. nih.gov The potential therapeutic role of L-DOPA in HD is complex; however, some studies suggest it may have applications in specific contexts. researchgate.net For instance, L-DOPA has been used to probe the dopaminergic system in presymptomatic HD individuals. nih.gov Given the involvement of dopamine pathways in HD, preclinical studies with this compound could explore its effects on motor and cognitive deficits in transgenic HD animal models.
The table below outlines potential preclinical investigations for this compound in other neurological diseases:
| Disease Model | Rationale for Investigation | Key Endpoints for Preclinical Studies |
| Alzheimer's Disease (e.g., 5xFAD mice) | L-DOPA reduces neuroinflammation and Aβ pathology in AD models. nih.govsciencedaily.com The prodrug may offer enhanced brain delivery. | Assessment of Aβ plaque load, neuroinflammatory markers, and cognitive performance in memory tasks. |
| Huntington's Disease (e.g., R6/2 mice) | Dopaminergic dysfunction is a feature of HD. ijbs.comresearchgate.net | Evaluation of motor function (e.g., rotarod performance), cognitive deficits, and striatal neuron pathology. |
| Stroke (e.g., MCAO models) | Dopaminergic pathways are involved in post-stroke recovery. | Measurement of infarct volume, neurological deficit scores, and markers of neuroplasticity. |
Integration of Omics Technologies in this compound Research (e.g., Metabolomics, Proteomics)
Omics technologies offer a powerful, unbiased approach to understanding the complex biological effects of drug candidates. Integrating metabolomics and proteomics into the preclinical evaluation of this compound can provide novel insights into its mechanism of action and identify biomarkers of response.
Proteomics: The incorporation of L-DOPA into proteins as a non-protein amino acid has been hypothesized to contribute to protein misfolding and the formation of aggregates, which could be a factor in L-DOPA-induced neurodegeneration. mdpi.com A proof-of-concept study has developed a method for creating a synthetic L-DOPA-containing proteome to serve as a spectral library for future experiments. mdpi.comconsensus.app This approach could be adapted to study the effects of this compound on the proteome of neuronal cells. By comparing the proteomes of cells treated with the prodrug to those treated with L-DOPA and controls, researchers could identify proteins that are differentially expressed or post-translationally modified. This could reveal novel pathways affected by the prodrug and help to understand its long-term effects.
Metabolomics: Metabolomic profiling can provide a snapshot of the metabolic state of a cell or tissue. By analyzing the metabolome of brain tissue from animal models treated with this compound, it would be possible to map the metabolic pathways influenced by the prodrug. This could include not only the direct conversion of the prodrug to dopamine but also downstream effects on energy metabolism, neurotransmitter synthesis, and oxidative stress pathways. Such studies could help to elucidate the full spectrum of the prodrug's effects and potentially identify metabolic biomarkers that correlate with therapeutic efficacy or side effects.
The following table details potential applications of omics technologies in this compound research:
| Omics Technology | Research Question | Potential Findings |
| Proteomics | How does treatment with this compound alter the brain proteome compared to L-DOPA? | Identification of proteins and pathways involved in the therapeutic and potential adverse effects of the prodrug. mdpi.com |
| Metabolomics | What are the downstream metabolic consequences of enhanced dopamine delivery via this compound? | Elucidation of the broader impact on cellular metabolism, including energy production and oxidative stress pathways. |
| Transcriptomics | Which genes are differentially expressed in response to this compound treatment? | Insights into the molecular mechanisms underlying the drug's action and potential for off-target effects. |
Development of Next-Generation L-DOPA Prodrugs Based on this compound Principles
This compound exemplifies the principle of increasing lipophilicity to enhance passive diffusion across biological membranes. While effective to some extent, this approach has limitations, such as susceptibility to hydrolysis by plasma esterases, which can lead to premature conversion of the prodrug. researchgate.net Future research will focus on developing next-generation L-DOPA prodrugs that build upon the foundational principles of ester prodrugs while incorporating more sophisticated design elements.
One key area of development is the creation of prodrugs that target specific transporters at the blood-brain barrier. scirp.orgscirp.org For example, linking L-DOPA to sugars could exploit glucose transport mechanisms to facilitate entry into the brain. nih.govresearchgate.net Another approach is to design peptide-based prodrugs that are recognized by amino acid transporters.
Improving the stability of the prodrug in plasma is another critical goal. While simple esters like the diacetyl derivative can be readily hydrolyzed, more sterically hindered esters or different promoieties, such as amides, may offer greater stability. researchgate.net However, this must be balanced with the need for efficient conversion to L-DOPA within the central nervous system. Structure-activity relationship (SAR) studies are essential to optimize this balance. nih.gov By systematically modifying the ester groups of L-DOPA, it is possible to correlate chemical structure with properties like lipophilicity, hydrolysis rates, and biological activity. nih.gov
The table below summarizes strategies for developing next-generation L-DOPA prodrugs:
| Development Strategy | Rationale | Example Approach |
| Targeted Delivery | To increase the efficiency of brain uptake and reduce peripheral exposure. | Conjugation of L-DOPA to molecules that are substrates for BBB transporters (e.g., glucose, amino acids). scirp.orgresearchgate.netscirp.org |
| Enhanced Stability | To prevent premature hydrolysis in the bloodstream and ensure more of the intact prodrug reaches the brain. | Synthesis of more stable derivatives, such as amide prodrugs or sterically hindered esters. researchgate.net |
| Dual-Action Prodrugs | To provide synergistic therapeutic effects from a single molecule. | Co-drugs that link L-DOPA to another active agent, such as an enzyme inhibitor or an antioxidant. |
| Controlled Release Formulations | To maintain stable plasma levels of L-DOPA and reduce motor fluctuations. | Incorporation of L-DOPA prodrugs into advanced delivery systems like nanoparticles or liposomes. nih.govnih.gov |
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying Diacetoxy L-dopa hydrochloride and its metabolites in biological matrices?
- Methodological Answer : High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is widely used for simultaneous quantification of this compound and its prodrug metabolites in biological samples (e.g., rat plasma). Key parameters include:
- Chromatographic conditions : Reverse-phase C18 column, mobile phase with ammonium formate and acetonitrile.
- Mass spectrometry : Electrospray ionization (ESI) in positive mode, monitoring transitions specific to the compound and its internal standard (e.g., 3,4-dihydroxybenzylamine) .
- Sample preparation : Protein precipitation with perchloric acid or methanol to isolate analytes from plasma .
Q. How is this compound synthesized, and what are its critical characterization steps?
- Methodological Answer : The synthesis involves acetylation of L-DOPA using hypervalent iodine reagents like (diacetoxy)iodobenzene (PIDA) under controlled conditions. Key steps:
- Reaction mechanism : PIDA facilitates α-acetoxylation via iodine(III) intermediates, favoring nucleophilic attack at the α-position of the carbonyl group .
- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt.
- Characterization : H NMR and C NMR for structural confirmation, HPLC for purity assessment (>98%), and mass spectrometry for molecular weight verification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across studies?
- Methodological Answer : Discrepancies in bioavailability or half-life may arise from differences in:
- Experimental design : Dose administration routes (oral vs. intravenous), animal models (e.g., rats vs. primates), or sampling timepoints.
- Analytical variability : Calibration standards, detection limits, or matrix effects (e.g., plasma vs. cerebrospinal fluid).
- Solution : Conduct cross-validation studies using harmonized protocols and reference standards. For example, compare results from HPLC-MS/MS with isotope-labeled internal controls (e.g., L-DOPA-C) to minimize quantification bias .
Q. What experimental strategies optimize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should include:
- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress (40–60°C).
- Analytical monitoring : Use UV-Vis spectroscopy or HPLC to track degradation products (e.g., deacetylated L-DOPA).
- Storage recommendations : Store in airtight, light-protected containers at −20°C, based on analogous dopamine hydrochloride stability protocols .
Q. How does the α-acetoxylation mechanism of hypervalent iodine reagents influence the regioselectivity of Diacetoxy L-dopa synthesis?
- Methodological Answer : Density functional theory (DFT) calculations reveal that PIDA-mediated acetoxylation proceeds via iodonium intermediates, where steric and electronic factors dictate regioselectivity. For example:
- Steric effects : Bulky substituents on the ketone substrate hinder attack at certain positions.
- Electronic effects : Electron-rich carbonyl groups favor faster iodonium formation.
- Validation : Compare theoretical geometries (e.g., B97X-D/Def2TZVP basis sets) with crystallographic data to confirm transition states .
Q. What are the challenges in designing in vivo studies to assess the blood-brain barrier (BBB) penetration of this compound?
- Methodological Answer : Key considerations include:
- Animal model selection : Use transgenic rodents with humanized BBB transporters to improve translational relevance.
- Dosage form : Evaluate prodrug lipophilicity (logP) to predict passive diffusion across the BBB.
- Analytical sensitivity : Employ microdialysis coupled with HPLC-MS to measure brain extracellular fluid concentrations .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
